6H-Dibenzo(b,d)pyran-1-ol, 7,8,9,10-tetrahydro-3-(5-(p-fluorophenyl)-1-methylpentyl)-6,6,9-trimethyl-
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Overview
Description
7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol is a synthetic compound that belongs to the class of dibenzopyrans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol typically involves multi-step organic reactions. The starting materials often include substituted benzene rings and aliphatic chains. Common synthetic routes may involve Friedel-Crafts alkylation, Grignard reactions, and cyclization processes. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods would focus on optimizing cost, efficiency, and scalability. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and pathways. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol may be investigated for its pharmacological properties. This includes its potential as an anti-inflammatory, analgesic, or anticancer agent.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol include other dibenzopyrans and related structures. These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
What sets 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol apart is its specific combination of substituents, which confer unique properties. This includes its potential interactions with biological targets and its reactivity in chemical reactions.
Properties
CAS No. |
54540-62-4 |
---|---|
Molecular Formula |
C28H35FO2 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
3-[6-(4-fluorophenyl)hexan-2-yl]-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C28H35FO2/c1-18-9-14-24-23(15-18)27-25(30)16-21(17-26(27)31-28(24,3)4)19(2)7-5-6-8-20-10-12-22(29)13-11-20/h10-13,16-19,30H,5-9,14-15H2,1-4H3 |
InChI Key |
XWOGQWGVFZPMTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)CCCCC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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